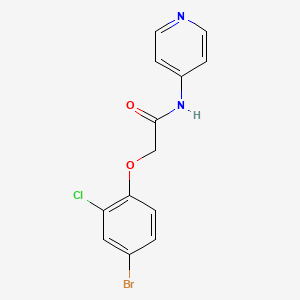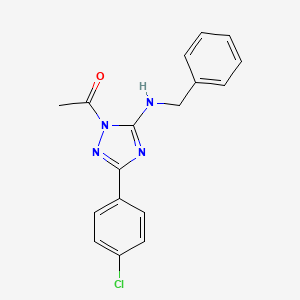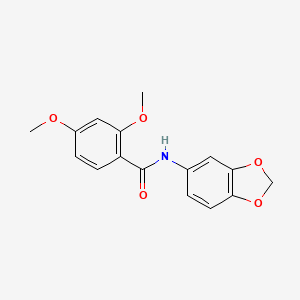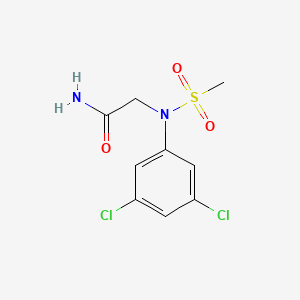
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCMG belongs to the class of glycine transporter inhibitors, which are known to modulate the activity of glycine receptors in the central nervous system.
Applications De Recherche Scientifique
DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and anxiety. Studies have shown that DCMG can modulate the activity of glycine receptors, which play a crucial role in the regulation of neurotransmitter release and synaptic plasticity. DCMG has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Mécanisme D'action
DCMG acts as a competitive inhibitor of glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, DCMG increases the concentration of glycine in the synaptic cleft, which enhances the activity of glycine receptors. Glycine receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
DCMG has been shown to increase the concentration of glycine in the synaptic cleft, which enhances the activity of glycine receptors. This, in turn, leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior. DCMG has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DCMG is its ability to selectively inhibit GlyT1 without affecting other neurotransmitter systems. This makes it a promising therapeutic target for the treatment of various neurological disorders. However, DCMG has a relatively short half-life and is rapidly metabolized in vivo, which limits its clinical efficacy.
Orientations Futures
Future research on DCMG should focus on improving its pharmacokinetic properties to increase its clinical efficacy. This can be achieved through the development of prodrugs or the use of drug delivery systems that can prolong its half-life. Another area of future research is the investigation of the potential therapeutic applications of DCMG in other neurological disorders, such as epilepsy and neuropathic pain. Additionally, the development of more potent and selective GlyT1 inhibitors can provide valuable insights into the role of glycine receptors in the regulation of mood and behavior.
Méthodes De Synthèse
The synthesis of DCMG involves the reaction of 3,5-dichloroaniline with methylsulfonyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with glycine ethyl ester hydrochloride. The final product is obtained after purification through recrystallization.
Propriétés
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-17(15,16)13(5-9(12)14)8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTKPNQGQZPLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


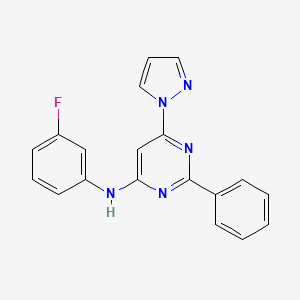
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
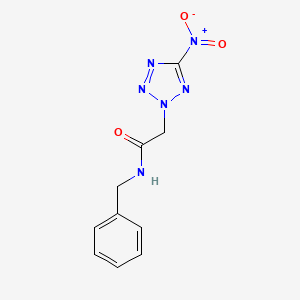
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
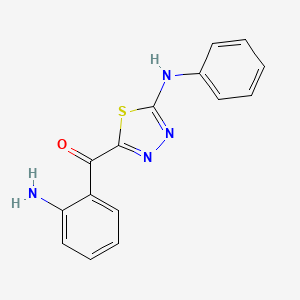
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)

![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
